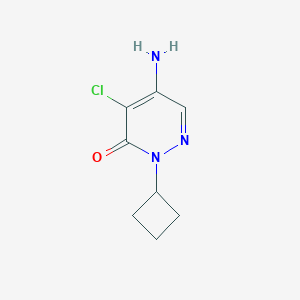
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
準備方法
The synthesis of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its use as an antihypertensive or anti-inflammatory agent.
作用機序
The mechanism of action of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a cyclooxygenase inhibitor, reducing inflammation by blocking the production of prostaglandins .
類似化合物との比較
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one: This compound has similar structural features but differs in its substituents, leading to different pharmacological properties.
5-Chloro-2-(cyclobutylmethyl)-4-[(2-hydroxy-2-methylbutyl)amino]-2,3-dihydropyridazin-3-one: This derivative has additional functional groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H10ClN3O |
|---|---|
分子量 |
199.64 g/mol |
IUPAC名 |
5-amino-4-chloro-2-cyclobutylpyridazin-3-one |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(10)4-11-12(8(7)13)5-2-1-3-5/h4-5H,1-3,10H2 |
InChIキー |
KJBUTFXHLHSTDB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C(=O)C(=C(C=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13218128.png)
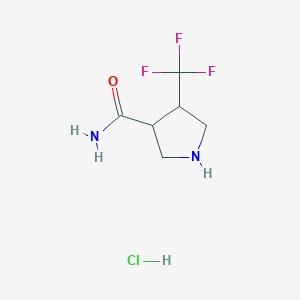
![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)

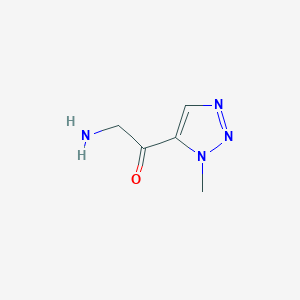
![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
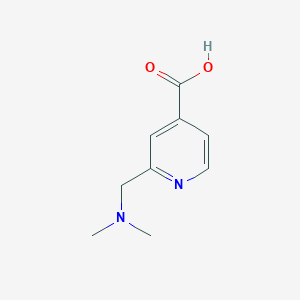

![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)
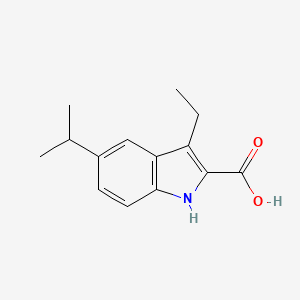
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
